Phenyl isoxazol-4-ylcarbamate
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Overview
Description
Phenyl isoxazol-4-ylcarbamate is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production of phenyl isoxazol-4-ylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenyl isoxazol-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Phenyl isoxazol-4-ylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl isoxazol-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Phenyl isoxazol-4-ylcarbamate can be compared with other isoxazole derivatives, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A compound that acts on the GABA receptor and has a similar heterocyclic structure.
Ibotenic Acid: A neurotoxin with an isoxazole ring, used in neurological research.
Uniqueness: this compound is unique due to its specific combination of the isoxazole ring and carbamate group, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8N2O3 |
---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
phenyl N-(1,2-oxazol-4-yl)carbamate |
InChI |
InChI=1S/C10H8N2O3/c13-10(12-8-6-11-14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H,12,13) |
InChI Key |
XANDUNIOCNXQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CON=C2 |
Origin of Product |
United States |
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